molecular formula C16H16N4O2S B6135703 2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B6135703
M. Wt: 328.4 g/mol
InChI Key: NKDMMUPAXWOOKG-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the quinazoline and thiazole families. These families are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinazoline core with a thiazole moiety, making it a potential candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-oxoquinazoline derivatives with thiazole-containing intermediates. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, hydroxylated derivatives, and substituted thiazole derivatives. These products can be further utilized in various chemical and biological studies.

Scientific Research Applications

2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can inhibit kinase enzymes, which play a crucial role in cell signaling pathways. The thiazole moiety may enhance binding affinity and selectivity towards these targets. The compound’s effects are mediated through the modulation of signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxoquinazolin-3-yl)ethyl nicotinate
  • Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate
  • 3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives

Uniqueness

2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to its combined quinazoline and thiazole structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11(15(21)18-7-6-14-17-8-9-23-14)20-10-19-13-5-3-2-4-12(13)16(20)22/h2-5,8-11H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDMMUPAXWOOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=NC=CS1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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